3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide

描述

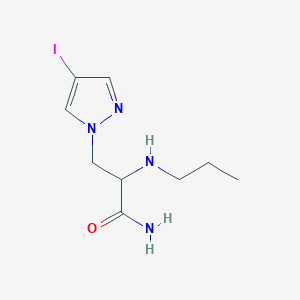

3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1340509-75-2) is a synthetic organic compound featuring a propanamide backbone substituted with a 4-iodo-pyrazole moiety and a propylamino group. This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and material science applications due to their structural versatility and tunable properties .

属性

分子式 |

C9H15IN4O |

|---|---|

分子量 |

322.15 g/mol |

IUPAC 名称 |

3-(4-iodopyrazol-1-yl)-2-(propylamino)propanamide |

InChI |

InChI=1S/C9H15IN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15) |

InChI 键 |

JKGYALAROXSKKE-UHFFFAOYSA-N |

规范 SMILES |

CCCNC(CN1C=C(C=N1)I)C(=O)N |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide generally involves:

- Preparation of the 4-iodo-1H-pyrazole intermediate.

- Alkylation or substitution to introduce the pyrazolyl moiety onto a propanamide or propanoate backbone.

- Introduction of the propylamino group at the 2-position.

- Conversion of ester intermediates to the corresponding amides if starting from esters.

Preparation of 4-Iodo-1H-pyrazole Intermediates

Multiple methods for synthesizing 4-iodo-1H-pyrazole derivatives have been reported:

These intermediates are crucial for further functionalization steps.

Introduction of Propylamino Group and Propanamide Formation

While direct literature on the exact preparation of This compound is limited, synthetic analogs and related compounds provide insight:

- Alkylation of pyrazole nitrogen with haloalkyl amines or aminoalkyl intermediates.

- Conversion of ester derivatives (e.g., methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoate) to amides by aminolysis or amidation reactions.

For example, methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoate can be converted to the corresponding propanamide by reaction with ammonia or an amine under suitable conditions.

Catalysts and Solvents

- Common solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), and mixtures of dimethyl sulfoxide (DMSO) and water.

- Bases such as sodium hydride or triethylamine are used for deprotonation and alkylation steps.

- Copper(I) iodide with potassium carbonate and diamine ligands facilitates coupling reactions in some pyrazole functionalizations.

Optimization Notes from Related Syntheses

- Microwave-assisted protocols have been used to optimize pyrazole derivative synthesis, improving yields and reaction times.

- Oxidizing agents such as potassium persulfate (K2S2O8) have been effective in related pyrazolo-pyrimidinone scaffold syntheses, indicating potential for oxidative steps in pyrazole functionalization.

- Solvent mixtures like DMSO:H2O (1:1) have shown excellent conversion rates in related pyrazole reactions.

Summary of Key Preparation Steps and Yields

Research Data and Analytical Characterization

- NMR Spectroscopy : Proton NMR data for 2-(4-iodo-1H-pyrazol-1-yl)ethanol shows characteristic signals around δ 7.5 ppm for pyrazole protons and multiplets for alkyl chain protons.

- LC-MS : Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z 239 for 2-(4-iodo-1H-pyrazol-1-yl)ethanol).

- Chromatography : Purification by silica gel column chromatography using gradients of ethyl acetate in cyclohexane is standard.

化学反应分析

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

作用机制

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs in the Pyrazole-Propanamide Family

The following table summarizes key structural analogs and their differences:

Physicochemical and Pharmacokinetic Considerations

- Stability : The iodine atom may increase susceptibility to photodegradation compared to methyl- or chloro-substituted pyrazoles .

- Bioavailability: The propylamino group in the target compound likely enhances tissue penetration compared to unsubstituted propanamides (e.g., CAS 1215295-81-0), as seen in prilocaine’s pharmacokinetic profile .

常见问题

Q. What are the optimal synthetic routes for 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves coupling 4-iodo-1H-pyrazole with a propylamino-propanamide backbone. Key steps include:

- Step 1: Activation of the pyrazole ring via iodination at the 4-position using iodine and an oxidizing agent (e.g., HIO₃) under controlled pH (4–6) .

- Step 2: Amide bond formation between the iodinated pyrazole and 2-(propylamino)propanamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .

- Optimization: Reaction yield improves with slow addition of reagents and inert atmosphere (N₂/Ar). Purity is confirmed via HPLC (>98%) and NMR .

Q. How can structural ambiguities in spectroscopic data (e.g., NMR or LC-MS) for this compound be resolved?

Methodological Answer:

- ¹H/¹³C NMR: Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the propylamino chain’s methylene protons often show coupling with adjacent NH groups (δ ~2.8–3.2 ppm) .

- LC-MS: High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isotopic patterns of iodine (e.g., [M+H]⁺ at m/z 363.02) and verifies molecular formula .

- X-ray Crystallography: For absolute configuration, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. What analytical techniques are critical for purity assessment and stability profiling?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against known standards .

- Stability: Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the amide bond via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to pyrazole-targeted kinases (e.g., JAK2 or PI3K). The 4-iodo group’s steric bulk may influence binding affinity .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding between the propanamide carbonyl and catalytic lysine residues .

- QSAR: Correlate substituent effects (e.g., iodine vs. bromine analogs) with IC₅₀ values from kinase inhibition assays .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability: Test hepatic microsomal clearance (e.g., human liver microsomes) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the propylamino group) .

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability in animal models .

- Data Normalization: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch variability in cell-based assays .

Q. How can structural analogs of this compound be designed to improve pharmacological properties?

Methodological Answer:

- Analog Design Table:

| Substituent | Modification | Impact |

|---|---|---|

| 4-Iodo (Parent) | Reference | High kinase selectivity |

| 4-Bromo | Halogen swap | Reduced metabolic clearance |

| Propylamino → Cyclopropylamino | Ring constraint | Enhanced membrane permeability |

| Propanamide → Thioamide | Sulfur substitution | Improved oxidative stability |

- Synthetic Routes: Use parallel synthesis (e.g., Ugi reaction) to generate analogs with varied substituents .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement: Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., measure ΔTₘ shifts in lysates treated with 10 µM compound) .

- Pathway Analysis: RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK/ERK suppression) .

- CRISPR Knockout: Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Re-evaluate Force Fields: Adjust parameters for halogen bonds (iodine’s polarizability) in docking software .

- Solvent Effects: Include explicit water molecules in simulations to account for hydrophobic interactions .

- Experimental Controls: Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH directly, avoiding artifacts from indirect assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。